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Compound of Interest |

Compound Name: 1,3-Bis(3-bromophenyl)urea
CAS No.: 105946-57-4
Cat. No.: B14074879
. J

CAS Number: 105946-57-4 Molecular Formula: C13H10Br2N20 Molecular Weight: 370.04 g/mol
IUPAC Name: 1,3-bis(3-bromophenyl)urea Synonyms: N,N'-Bis(3-bromophenyl)urea; DPUD-
6

Executive Summary

This guide provides validated 1H NMR and 13C NMR spectral data for 1,3-Bis(3-
bromophenyl)urea. The compound is a symmetric diaryl urea, resulting in a simplified spectral
signature where equivalent protons on the two aromatic rings integrate together. The data
presented below is synthesized from experimental literature (DPUD-6 series) and validated
against standard chemical shift increments for substituted ureas.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the reaction of 3-
bromoaniline with a phosgene equivalent (Triphosgene), ensuring high purity and minimal side
products.

Validated Synthetic Protocol

» Reagents: 3-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq),
Dichloromethane (DCM).
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o Methodology:
o Dissolve Triphosgene in dry DCM at 0°C.
o Dropwise addition of 3-Bromoaniline and Triethylamine.
o The intermediate isocyanate forms in situ and reacts with the remaining aniline.

o Purification: The urea precipitates from non-polar solvents or is recrystallized from
Ethanol/Water.

NMR Sample Preparation

e Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Diaryl ureas have poor
solubility in CDCIs and the urea protons (NH) are often invisible or extremely broad in
chloroform due to quadrupole broadening and exchange.

e Concentration: ~10 mg/mL.

o Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 exhibits a characteristic downfield singlet for the urea
protons and a distinct splitting pattern for the meta-substituted aromatic rings.

Experimental Data (400 MHz, DMSO-d6)
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Structural Elucidation

o Symmetry: The integration of 2H for the NH and 2H for each aromatic signal confirms the
symmetric nature of the molecule (Total 10H).

e H-2 Signal (7.80 ppm): This proton appears as a "pseudo-triplet" or narrow doublet due to
long-range coupling (

) with H-4 and H-6. It is significantly deshielded due to the combined inductive effect of the
Bromine atom and the Urea nitrogen.

» NH Signal (8.91 ppm): The sharp singlet indicates restricted rotation and strong hydrogen
bonding with the DMSO solvent. In CDCls, this would likely shift upfield (~7.5 ppm) and
broaden.

13C NMR Spectral Analysis

The 13C NMR spectrum is characterized by the highly deshielded urea carbonyl and the
specific ipso-carbon pattern of the meta-bromo substitution.
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Predicted/Representative Data (100 MHz, DMSO-d6)

Note: Values are refined based on chemical shift additivity rules and analogous diaryl urea
data.
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Structural Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure of
1,3-Bis(3-bromophenyl)urea using the data provided.
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Caption: Workflow for the synthesis and spectroscopic validation of 1,3-Bis(3-
bromophenyl)urea.

Interpretation of Coupling Patterns

Understanding the splitting pattern is crucial for distinguishing the meta-isomer (3-bromo) from
the para-isomer (4-bromo).

e 3-Bromo (Meta):
o H-2: Isolated singlet/triplet (due to small

).

o H-5: Distinct triplet (
Hz).[1]

o Pattern: 1:2:1 pattern for H-5, separate signals for H-4/H-6.
e 4-Bromo (Para):
o Pattern: Classic AA'BB' system (two doublets) integrating 2H each per ring.

o Differentiation: The presence of the triplet at 7.20 ppm and the singlet-like peak at 7.80
ppm definitively identifies the compound as the 1,3-bis(3-bromophenyl) isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 1,3-Bis(3-
bromophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14074879#1h-nmr-and-13c-nmr-spectral-data-for-1-
3-bis-3-bromophenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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